N,N-Dimethylheptanamide

説明

Synthesis Analysis

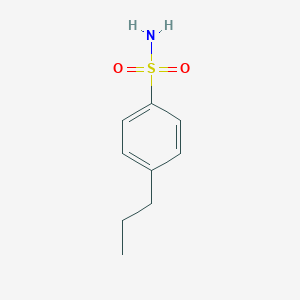

The synthesis of N,N-Dimethylheptanamide and its derivatives involves various chemical reactions, highlighting the versatility of this compound. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine can be synthesized through electrochemical oxidation and chemical reactions, offering insights into the synthetic routes that could be applicable to N,N-Dimethylheptanamide (Khazalpour & Nematollahi, 2015).

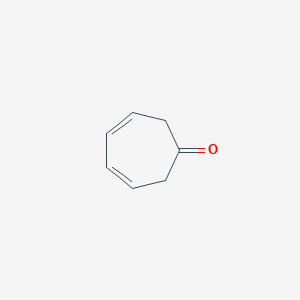

Molecular Structure Analysis

The molecular structure of N,N-Dimethylheptanamide is crucial for understanding its reactivity and properties. Studies on related compounds, like N-(2,6-dimethylphenyl)-P,P-diphenylphosphinamine chalcogenides, have utilized X-ray diffraction analysis to determine solid-state structures, which is essential for comprehending the structural aspects of N,N-Dimethylheptanamide (Naktode et al., 2012).

Chemical Reactions and Properties

N,N-Dimethylheptanamide undergoes various chemical reactions, reflecting its reactive nature. For example, the reductive amination process, which is a common synthetic route for amides, could be applicable for synthesizing N,N-Dimethylheptanamide. This process involves the reduction of nitriles or aldehydes/ketones in the presence of an amine, yielding N,N-dimethylated amides under specific conditions (Brandt et al., 2010).

Physical Properties Analysis

The physical properties of N,N-Dimethylheptanamide, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. While specific studies on N,N-Dimethylheptanamide are scarce, analogous compounds provide a reference for understanding the factors affecting these properties. For instance, the study on conformational analysis of 3,3-dimethylheptane offers insights into how molecular structure impacts physical properties (Crowder, 1988).

科学的研究の応用

Neural and Subjective Effects of Inhaled N,N-Dimethyltryptamine in Natural Settings : This study explored the acute effects of N,N-Dimethyltryptamine (DMT) when inhaled in natural settings, focusing on contextual factors and the relaxed mental state of participants. It was found that DMT significantly decreased alpha oscillations while increasing delta and gamma oscillations, correlating with mystical-type experiences (Pallavicini et al., 2021).

Human Hallucinogenic Drug Research in the United States : This article reviews the regulatory hurdles and application processes for conducting human research with hallucinogenic drugs, including N,N-Dimethyltryptamine. It highlights the potential for further research if collaborative efforts are made with relevant institutions (Strassman, 1991).

The Action of Proteolytic Enzymes on N,N-Dimethyl Proteins : This study describes a method for measuring proteolysis of alkylated proteins, such as N,N-Dimethyl proteins, which increases sensitivity and accuracy in assays for proteolytic activity (Lin, Means, & Feeney, 1969).

Beyond a Solvent Triple Roles of Dimethylformamide in Organic Chemistry

: Although focusing on N,N-Dimethylformamide, this review reveals the multi-functional role of such compounds in organic chemistry, including being used as a reagent, a catalyst, and a stabilizer (Heravi, Ghavidel, & Mohammadkhani, 2018).

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents : This review highlights the use of N,N-Dimethylformamide and N,N-dimethylacetamide in the synthesis of various compounds, demonstrating their versatility as multipurpose reagents (Le Bras & Muzart, 2018).

特性

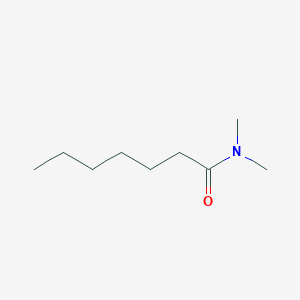

IUPAC Name |

N,N-dimethylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPTXVFOZPQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149676 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylheptanamide | |

CAS RN |

1115-96-4 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)